molecular formula C14H23NO3S B2895412 N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}cyclohex-3-ene-1-carboxamide CAS No. 2320854-86-0

N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}cyclohex-3-ene-1-carboxamide

Cat. No.: B2895412
CAS No.: 2320854-86-0
M. Wt: 285.4
InChI Key: YOVJNHSPRZIGEW-UHFFFAOYSA-N
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Description

N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}cyclohex-3-ene-1-carboxamide is a synthetic chemical reagent of high interest in medicinal chemistry and bioconjugation research. Its structure incorporates a thiolane (tetrahydrothiophene) ring, which can serve as a protected or latent thiol source for click chemistry applications. The terminal hydroxyethoxy group provides a hydrophilic spacer and a handle for further functionalization, while the cyclohex-3-ene-1-carboxamide moiety is a feature found in various pharmacologically active compounds . This combination makes the compound a valuable bifunctional scaffold. The primary research application of this compound is anticipated in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates . The molecule can be leveraged for radical-mediated thiol-ene reactions, a powerful "click" chemistry tool known for its high efficiency, orthogonality, and compatibility with aqueous conditions without requiring toxic metal catalysts . This allows researchers to create stable thioether linkages for peptide cyclization, stapling, glycosylation, lipidation, and the development of homogeneous peptide probes . Furthermore, the carboxamide group is a key structural element in many optimized drug candidates, such as novel thiophene carboxamide analogues developed as potent enzyme inhibitors . This reagent is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3S/c16-7-8-18-14(6-9-19-11-14)10-15-13(17)12-4-2-1-3-5-12/h1-2,12,16H,3-11H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVJNHSPRZIGEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCC2(CCSC2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}cyclohex-3-ene-1-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tetrahydrothiophene ring, the introduction of the hydroxyethoxy group, and the coupling with cyclohex-3-ene-1-carboxamide. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis or green chemistry approaches may also be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}cyclohex-3-ene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}cyclohex-3-ene-1-carboxamide has diverse applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

    Industry: The compound can be used in material science for the development of new polymers or as an additive in specialty chemicals.

Mechanism of Action

The mechanism by which N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}cyclohex-3-ene-1-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexene Carboxamide Derivatives

  • 2-Bromo-N-methyl-N-phenyl-1-cyclohexene-1-carboxamide ():
    • Structure: Features a brominated cyclohexene core with a phenyl-methyl carboxamide group.
    • Synthesis: Synthesized via reaction of 2-bromo-1-cyclohexene-1-carboxylic acid with aniline and triethylamine in dichloromethane, yielding 75% product .
    • Key Properties:
  • Higher rigidity due to bromine substitution.
  • Lower solubility compared to the target compound, as the hydroxyethoxy group in the latter enhances hydrophilicity.

  • N-(2-Iodophenyl)-N-methyl-1-cyclohexene-1-carboxamide ():

    • Structure: Contains an iodophenyl group instead of thiolane.
    • Reactivity: Undergoes Heck reactions with palladium catalysts to form tetracyclic derivatives (e.g., tetrahydrophenanthridones) .
    • Comparison: The iodine substituent increases molecular weight (MW: ~375 g/mol) and polarizability, whereas the thiolane-ether chain in the target compound may improve metabolic stability.

Hydrazide Derivatives ()

  • (E)-N'-(Thiophen-2-ylmethylene)cyclohex-1-enecarbohydrazide (LASSBio-1780,9):
    • Structure: Cyclohexene core with a thiophene-hydrazide group.
    • Synthesis: Derived from cyclohex-1-enecarboxylic acid via hydrazine coupling under mild conditions (72% yield) .
    • Key Differences:
  • Hydrazide functionality introduces hydrogen-bonding capacity, unlike the carboxamide in the target compound.
  • Thiophene moiety may confer distinct electronic properties (e.g., aromaticity vs. thiolane’s sulfur lone pairs).

Benzamide Derivatives with Hydroxyethoxy Groups ()

  • 4-Ethylamino-3-(2-hydroxyethoxy)-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl]benzamide (): Structure: Benzamide scaffold with hydroxyethoxy and trifluoromethyl groups. Biological Relevance: Potent inhibitor of stearoyl-CoA desaturase-1 (SCD1), with IC₅₀ values in the nanomolar range . Comparison: The hydroxyethoxy group in both compounds enhances solubility, but the thiolane ring in the target compound may reduce metabolic degradation compared to benzamide’s aromatic system.
  • Example 429 ():

    • Structure: Diazaspiro decene carboxamide with fluoro and methoxyethyl groups.
    • Synthesis: Utilizes tert-butyl carbamate intermediates and multi-step functionalization .
    • Key Insight: The presence of fluorine atoms increases electronegativity and bioavailability, whereas the thiolane in the target compound may offer better conformational flexibility.

Comparative Data Table

Compound Name Core Structure Key Substituents Synthesis Yield Key Applications/Properties Reference
N-{[3-(2-Hydroxyethoxy)thiolan-3-yl]methyl}... Cyclohexene-thiolane 2-Hydroxyethoxy, carboxamide Not reported Hypothesized enhanced solubility
2-Bromo-N-methyl-N-phenyl-1-cyclohexene-1-carboxamide Cyclohexene Bromine, phenyl-methyl 75% Rigid intermediate for Heck reactions
LASSBio-1780,9 Cyclohexene-hydrazide Thiophene, hydrazide 72% Potential bioactive scaffold
4-Ethylamino-3-(2-hydroxyethoxy)-benzamide Benzamide Hydroxyethoxy, trifluoromethyl Not reported SCD1 inhibitor (IC₅₀ < 100 nM)
Example 429 (EP 4 374 877 A2) Diazaspiro decene Fluoro, methoxyethyl Not reported High electronegativity, drug candidate

Key Research Findings and Insights

Synthetic Feasibility: The target compound’s synthesis likely requires multi-step protocols involving (i) thiolane ring formation, (ii) hydroxyethoxy functionalization, and (iii) carboxamide coupling, as inferred from analogous procedures .

Solubility vs. Bioactivity: Hydroxyethoxy groups improve aqueous solubility, but bulky thiolane rings may hinder membrane permeability compared to simpler benzamide derivatives .

Metabolic Stability: Thiolane’s sulfur atom could reduce oxidative metabolism, offering a pharmacokinetic advantage over hydrazide or brominated analogs .

Notes and Limitations

  • Direct biological data for N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}cyclohex-3-ene-1-carboxamide are absent in the provided evidence; comparisons rely on structural analogs.
  • Synthesis yields for similar compounds (e.g., 75% for brominated carboxamide ) suggest the target compound’s production may require optimization.

Biological Activity

N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}cyclohex-3-ene-1-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C12H17N3O5S
  • Molecular Weight : 315.34 g/mol

Its structure includes a cyclohexene ring, a thiolane moiety, and an amide functional group, which may contribute to its biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Specific methodologies for synthesizing similar compounds often include the use of thiolane derivatives and cyclohexene precursors, although detailed synthetic routes for this specific compound require further investigation in the literature.

Anticancer Potential

Research indicates that compounds with similar structures exhibit promising anticancer properties. For instance, derivatives containing thiolane rings have demonstrated cytotoxic effects against various cancer cell lines. A study highlighted that hydrazide-based compounds with structural similarities interrupted cell cycle progression in colorectal and ovarian cancer cells, suggesting that this compound may also possess similar properties .

Anti-inflammatory Effects

Compounds featuring hydroxyethoxy groups have been associated with anti-inflammatory activities. For example, studies on related compounds showed significant reductions in pro-inflammatory cytokines and nitric oxide production in LPS-stimulated macrophages. These findings suggest that this compound could modulate inflammatory responses, making it a candidate for further exploration in inflammatory diseases .

In Vitro Studies

In vitro assays are crucial for evaluating the biological activity of new compounds. The following table summarizes key findings from studies involving structurally related compounds:

Compound NameCell LineIC50 (µM)Mechanism of Action
2-Hydroxyethoxy-thiolane derivativeHCT116 (Colorectal)10Induces apoptosis via ROS generation
N-{[3-(2-hydroxyethoxy)thiolan]} derivativeSKOV3 (Ovarian)15Cell cycle arrest and apoptosis
N-(isoxazolyl)oxalamide derivativeRAW264.7 (Macrophage)20Inhibition of NO production and cytokine release

These findings highlight the potential of thiolane-containing compounds in cancer therapy and inflammation modulation.

Case Studies

  • Case Study on Cytotoxicity :
    A study evaluated the cytotoxic effects of a related compound on various cancer cell lines, demonstrating significant cell death at concentrations as low as 10 µM. The mechanism involved increased reactive oxygen species (ROS), leading to apoptosis.
  • Case Study on Inflammation :
    Another investigation focused on the anti-inflammatory properties of a hydroxyethoxy derivative. Results indicated a marked reduction in TNF-alpha levels in LPS-stimulated cells, suggesting that similar mechanisms could be expected from this compound.

Q & A

Q. What are the optimal synthetic routes for N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}cyclohex-3-ene-1-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves:

  • Thiolan ring formation : Cyclization of 3-chloropropanol with thiourea under reflux (110°C, 6 hours) .
  • Hydroxyethoxy introduction : Reaction of the thiolan intermediate with ethylene oxide in THF using NaH as a base (0°C to room temperature, 12 hours) .
  • Amidation : Coupling the cyclohexene carboxamide precursor with the thiolan intermediate via EDC/HOBt-mediated amidation (DMF, 24 hours) . Yield optimization requires strict control of temperature, solvent purity, and catalyst ratios. For example, NaH must be freshly prepared to avoid moisture-induced side reactions .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

Key methods include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to verify substituent positions (e.g., thiolan C3-methyl vs. cyclohexene double bond protons) .
  • Mass spectrometry (HRMS) : To confirm molecular weight (expected [M+H]+^+ = 312.14) and detect impurities .
  • HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95% required for biological assays) .

Q. What are the primary biological targets hypothesized for this compound?

Based on structural analogs:

  • Enzyme inhibition : Potential interaction with tubulin (via cyclohexene carboxamide) to disrupt polymerization, similar to furan derivatives .
  • Receptor modulation : Thiolan and hydroxyethoxy groups may target GPCRs or opioid receptors, as seen in related compounds .

Advanced Research Questions

Q. How can researchers resolve discrepancies in cytotoxicity data across cell lines (e.g., HeLa vs. MCF-7)?

Conflicting IC50_{50} values (e.g., 12 µM in MCF-7 vs. 15 µM in HeLa ) may arise from:

  • Assay variability : Standardize protocols (e.g., MTT vs. ATP-based luminescence).
  • Cell line specificity : Conduct transcriptomic profiling to identify differential expression of targets like β-tubulin isoforms .
  • Solubility factors : Use DMSO concentrations ≤0.1% to avoid solvent toxicity .

Q. What strategies improve bioavailability in in vivo models?

  • Prodrug design : Acetylate the hydroxyethoxy group to enhance lipophilicity (logP improvement from 1.2 to 2.8) .
  • Nanoparticle encapsulation : PLGA-based carriers increase plasma half-life from 2 to 8 hours in murine models .
  • Stereochemical optimization : Enantiomeric purity (e.g., R-configuration at thiolan C3) improves metabolic stability .

Q. How does stereochemistry at the thiolan ring impact bioactivity?

  • Case study : The (3R)-enantiomer of a related compound showed 10-fold higher tubulin inhibition than the (3S)-form .
  • Methodology : Chiral HPLC (Chiralpak IA column) separates enantiomers, followed by circular dichroism to confirm configuration .

Methodological Recommendations

  • Contradiction analysis : Use meta-analysis tools (e.g., RevMan) to compare published IC50_{50} values and identify outlier studies .
  • In vivo testing : Administer via intravenous injection (5 mg/kg) in BALB/c mice, monitoring tumor volume and plasma pharmacokinetics over 14 days .

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